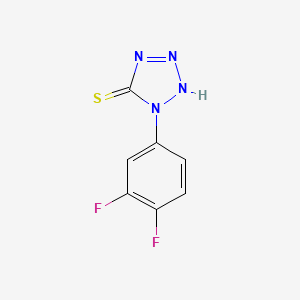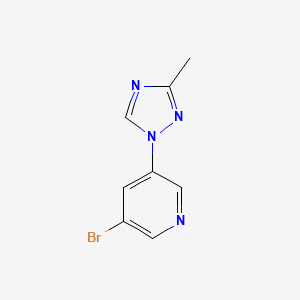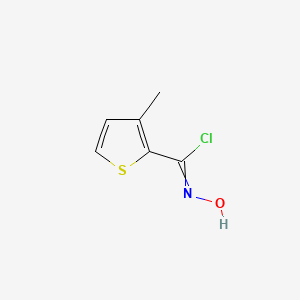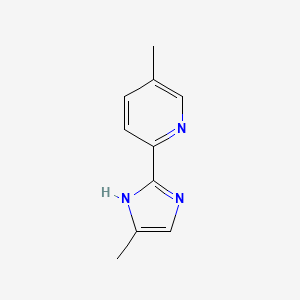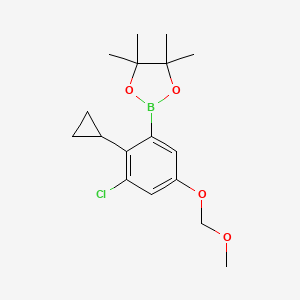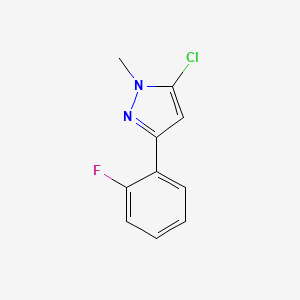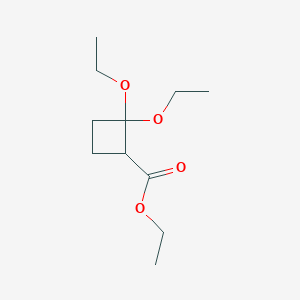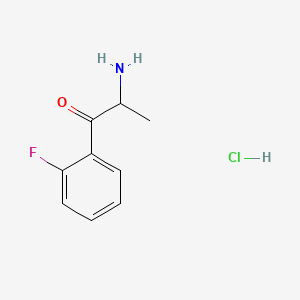
N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide is a chemical compound with the molecular formula C19H19N3O3 and a molecular weight of 337.37 g/mol . This compound is known for its unique structure, which includes a quinazolinone moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound shares the quinazolinone moiety and has similar synthetic routes.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)phenoxy]acetate:
Uniqueness
N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide is unique due to its specific isopropyl and phenoxy substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[3-(4-oxo-3H-quinazolin-2-yl)phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)20-17(23)11-25-14-7-5-6-13(10-14)18-21-16-9-4-3-8-15(16)19(24)22-18/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
GCQOPGCYUDSLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
